molecular formula C7H13Cl B13227426 4-(Chloromethyl)hex-1-ene

4-(Chloromethyl)hex-1-ene

Cat. No.: B13227426
M. Wt: 132.63 g/mol
InChI Key: BZEOJJOYQNPZEU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)hex-1-ene is a chemical compound with the molecular formula C7H13Cl and a molecular weight of 132.63 g/mol . This monosubstituted alkene features a chloro-methyl functional group, making it a versatile intermediate in organic synthesis and materials science research. The terminal alkene (hex-1-ene) moiety is susceptible to reactions such as oxidation and polymerization, while the chloromethyl group is a reactive handle for further functionalization, including nucleophilic substitution and metal-catalyzed cross-coupling reactions . In research applications, this compound serves as a valuable building block for the development of more complex organic molecules. Its structure suggests potential use in the synthesis of polymers and hyper-cross-linked materials, similar to the application of other chloromethyl-aromatic compounds in creating porous polymer networks with tailored pore size distributions for catalysis or gas adsorption . Researchers also utilize such chiral intermediates in developing novel pharmaceutical compounds and agrochemicals. Handling and Safety: This compound is intended for research purposes by qualified laboratory personnel. Appropriate personal protective equipment (PPE) should be worn, and all handling should be conducted in a well-ventilated fume hood. Disclaimer: This product is labeled with the precaution "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13Cl

Molecular Weight

132.63 g/mol

IUPAC Name

4-(chloromethyl)hex-1-ene

InChI

InChI=1S/C7H13Cl/c1-3-5-7(4-2)6-8/h3,7H,1,4-6H2,2H3

InChI Key

BZEOJJOYQNPZEU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C)CCl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 4 Chloromethyl Hex 1 Ene

Established Synthetic Pathways for 4-(Chloromethyl)hex-1-ene

Precursor-Based Synthesis: Transformation from Related Alkanes or Alkenes

The most direct precursor for the synthesis of this compound is hex-1-ene or its derivatives. The key transformation involves the substitution of a hydrogen atom at the C-4 position (the allylic position) with a chloromethyl group. A common and well-established method for such transformations is free-radical allylic halogenation. libretexts.orglibretexts.org

In this approach, an alkene containing an allylic hydrogen, such as hex-1-ene, is treated with a halogenating agent under conditions that favor a radical mechanism. libretexts.org A common reagent for this purpose is N-chlorosuccinimide (NBS), which can provide a low, steady concentration of chlorine radicals, minimizing competitive addition reactions to the double bond. libretexts.org The reaction is typically initiated by light (UV) or a radical initiator. The mechanism proceeds via the formation of a resonance-stabilized allylic radical, which then reacts with a chlorine source to yield the allylic chloride. libretexts.org

Another classical method is the direct chlorination of alkenes at high temperatures. libretexts.org This method is less selective and can lead to a mixture of products, including addition products and other chlorinated isomers. For industrial applications, allylic chlorination of alkenes like propene is a significant process for producing valuable intermediates. libretexts.org

A hypothetical reaction for the synthesis of this compound from a suitable precursor is presented in the table below.

PrecursorReagentConditionsProductReported Yield Range for Similar Reactions
3-Methylhex-1-eneN-Chlorosuccinimide (NCS), Radical Initiator (e.g., AIBN)Inert solvent (e.g., CCl₄), RefluxThis compound40-60%

This table is illustrative and based on typical yields for allylic chlorination reactions.

Directed Halogenation Techniques for Chloromethyl Introduction

To improve the selectivity of the chlorination at the allylic position, various directed halogenation techniques have been developed. These methods often employ specific reagents or catalysts that facilitate the desired transformation.

One such approach involves the use of selenium-based catalysts. For instance, phenylselenenyl chloride (PhSeCl) can catalyze the allylic chlorination of alkenes with N-chlorosuccinimide (NCS). acs.orgresearchgate.net This method has been shown to be effective for the ene-type chlorination of olefins. acs.org The reaction is believed to proceed through an electrophilic selenium species that activates the alkene towards a selective allylic C-H bond functionalization. researchgate.net

Another strategy involves the activation of a chlorinating agent under mild conditions. For example, the activation of dimethyl sulfoxide (B87167) (DMSO) with chlorotrimethylsilane (B32843) (TMSCl) provides a versatile and scalable protocol for the chemoselective chlorination of polyprenoids, a class of electron-rich alkenes. organic-chemistry.org This method addresses challenges in regioselectivity often encountered with other halogenation techniques. organic-chemistry.org

A convenient method for allylic chlorination utilizes sodium hypochlorite (B82951) with an acid in a biphasic system, which generates molecular chlorine in situ. scribd.com This approach is considered environmentally friendlier and uses inexpensive reagents. scribd.com

Below is a data table summarizing some directed halogenation techniques applicable to the synthesis of allylic chlorides.

TechniqueReagent SystemKey Features
Selenium-Catalyzed ChlorinationN-Chlorosuccinimide (NCS) / Phenylselenenyl chloride (PhSeCl)Catalytic conversion of C-H to C-Cl bonds. acs.org
Activated DMSO ChlorinationDimethyl sulfoxide (DMSO) / Chlorotrimethylsilane (TMSCl)High regioselectivity for electron-rich alkenes. organic-chemistry.org
In-situ Chlorine GenerationSodium Hypochlorite / Acid (in a biphasic system)Uses inexpensive and readily available reagents. scribd.com

Regioselective and Stereoselective Synthetic Considerations in this compound Formation

The synthesis of this compound from an unsymmetrical precursor like hex-1-ene presents challenges in both regioselectivity and stereoselectivity. The allylic radical intermediate formed during free-radical halogenation is resonance-stabilized, with the unpaired electron delocalized between C-3 and C-5. This can lead to the formation of two constitutional isomers: 3-chlorohex-1-ene and 4-chlorohex-1-ene. The distribution of these products depends on the relative stability of the resulting alkenes and steric factors. masterorganicchemistry.commasterorganicchemistry.com

When considering stereoselectivity, the C-4 position in this compound is a stereocenter. Therefore, the synthesis can potentially yield a racemic mixture of (R)- and (S)-enantiomers. Achieving stereocontrol in allylic halogenations is a significant challenge. The development of enantioselective methods often relies on the use of chiral catalysts. researchgate.net For instance, chiral phase-transfer catalysts have been employed for the asymmetric isomerization of allylic amines, a related transformation. acs.org

The stereospecific synthesis of allylic chlorides has been achieved through various methods, including the reaction of Baylis-Hillman adducts with the Vilsmeier-Haack reagent, which can provide (Z)-allyl chlorides with high stereoselectivity. tandfonline.com Copper-catalyzed reactions have also been shown to control the stereochemical outcome in the synthesis of vinyl chlorides. rsc.org While enantiomerically enriched allyl halides are generally challenging to synthesize due to their configurational lability, stable piperidine-based allyl chloride enantiomers have been produced via kinetic resolution. rsc.org

Emerging and Sustainable Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of halogenated organic compounds.

Catalytic Strategies for Efficient Production

Catalysis plays a pivotal role in developing sustainable synthetic routes. For allylic functionalization, a variety of catalytic systems are being explored. Organocatalysis offers a metal-free alternative for chlorination reactions. A regioselective anti-dichlorination and allylic chlorination of isolated double bonds has been described using a combination of methyl phenyl sulfoxide and TMSCl, which can be adapted to a catalytic protocol using an environmentally friendly oxidant like hydrogen peroxide. researcher.liferesearchgate.net

Transition metal catalysis also offers powerful tools. Copper-mediated trifluoromethylation of allylic chlorides demonstrates the potential for selective functionalization at the allylic position. nih.gov While not a chlorination, this highlights the utility of copper catalysis in activating allylic systems. Molybdenum-catalyzed allylic amination of tertiary allylic carbonates in ethanol (B145695) as a green solvent showcases a robust and recyclable catalytic system for allylic functionalization. organic-chemistry.org Palladium-catalyzed aerobic allylic C-H functionalization in green solvents like water and ethanol represents another promising direction. oup.com

Catalytic ApproachCatalyst SystemSolventKey Advantage
Organocatalytic ChlorinationMethyl phenyl sulfoxide / H₂O₂DichloromethaneMetal-free, uses a green oxidant. researcher.liferesearchgate.net
Molybdenum-Catalyzed AminationMo(CO)₆ / Phenanthroline ligandEthanolRecyclable catalyst, green solvent. organic-chemistry.org
Palladium-Catalyzed C-H FunctionalizationPd(PPh₃)₄ / 2,6-DMHQWater or EthanolAerobic, uses green solvents. oup.com

Solvent-Free or Reduced-Solvent Methodologies

Minimizing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. slideshare.net Solvent-free reactions can lead to increased efficiency, selectivity, and simplified purification processes. slideshare.netresearchgate.net For instance, the isomerization of allylic alcohols has been achieved under solvent-free conditions using an immobilized rhodium catalyst. researchgate.net

Phase-transfer catalysis (PTC) is another technique that can reduce the need for organic solvents by facilitating reactions between reactants in different phases. researchgate.net This methodology has been applied to a wide range of organic reactions. Chiral anion phase-transfer catalysis has been successfully used for the enantioselective fluorination of alkenes, demonstrating its potential for stereoselective halogenation reactions under greener conditions. pnas.org The use of deep eutectic solvents (DESs) as a green medium for the allylic alkylation of amines with allylic alcohols also presents a sustainable alternative to traditional solvents. csic.es

Atom-Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry are a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. openstax.orgrroij.com A key metric within this framework is atom economy, a concept that evaluates the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no atoms wasted as byproducts. openstax.org This section will analyze hypothetical synthetic routes to this compound through the lens of these principles.

Two primary retrosynthetic disconnections for this compound suggest two main synthetic approaches: the chlorination of the corresponding allylic alcohol, (hex-1-en-4-yl)methanol, or the direct allylic chlorination of a suitable alkene precursor, 4-methylhex-1-ene.

Route 1: Chlorination of (Hex-1-en-4-yl)methanol via the Appel Reaction

A common laboratory-scale method for converting alcohols to alkyl chlorides is the Appel reaction, which utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and a carbon tetrahalide, such as carbon tetrachloride (CCl₄). researchgate.net This reaction is known for its mild conditions and broad applicability to various alcohols, including allylic ones. researchgate.net

The hypothetical synthesis of this compound from (hex-1-en-4-yl)methanol using the Appel reaction is depicted below:

Reaction Scheme: (Hex-1-en-4-yl)methanol + PPh₃ + CCl₄ → this compound + Ph₃PO + CHCl₃

Table 1: Atom Economy Analysis of the Appel Reaction for this compound Synthesis

ReactantMolecular Weight ( g/mol )ProductMolecular Weight ( g/mol )ByproductsMolecular Weight ( g/mol )
(Hex-1-en-4-yl)methanol114.19This compound132.63Triphenylphosphine oxide278.28
Triphenylphosphine262.29Chloroform119.38
Carbon tetrachloride153.81
Total Reactant Mass 530.29 Desired Product Mass 132.63 Total Byproduct Mass 397.66
Atom Economy (%) 25.01%

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

The calculated atom economy of approximately 25% is exceedingly low, indicating that nearly 75% of the reactant mass is converted into waste. Furthermore, the use of carbon tetrachloride is highly undesirable from a green chemistry perspective due to its toxicity and environmental impact. The triphenylphosphine oxide byproduct can also present challenges in product purification. rsc.org

In an effort to develop greener alternatives to the classical Appel reaction, researchers have explored catalytic versions and the use of alternative halogenating agents to improve atom economy and reduce hazardous waste. researchgate.netthieme-connect.de For instance, using catalytic amounts of a phosphine oxide with stoichiometric oxalyl chloride and a halide source can be an improvement, though it still generates significant waste. thieme-connect.de

Route 2: Direct Allylic Chlorination of 4-Methylhex-1-ene

An alternative strategy that could potentially offer a better atom economy is the direct allylic chlorination of an alkene precursor, in this case, 4-methylhex-1-ene. This approach involves a radical substitution reaction where a chlorine atom replaces a hydrogen atom at the allylic position. jove.comlibretexts.orglibretexts.org

Reaction Scheme: 4-Methylhex-1-ene + Cl₂ → this compound + HCl

This reaction, in its simplest form, has a significantly higher theoretical atom economy than the Appel reaction.

Table 2: Atom Economy Analysis of Direct Allylic Chlorination

ReactantMolecular Weight ( g/mol )ProductMolecular Weight ( g/mol )ByproductMolecular Weight ( g/mol )
4-Methylhex-1-ene98.19This compound132.63Hydrochloric acid36.46
Chlorine (Cl₂)70.90
Total Reactant Mass 169.09 Desired Product Mass 132.63 Total Byproduct Mass 36.46
Atom Economy (%) 78.44%

An atom economy of over 78% is a substantial improvement. However, the practical application of direct chlorination with elemental chlorine can be problematic. The reaction often requires high temperatures, which can lead to a lack of selectivity and the formation of multiple chlorinated byproducts, including additions to the double bond. jove.comlibretexts.org

To address these selectivity issues, various reagents have been developed for allylic chlorination under milder conditions. N-chlorosuccinimide (NCS) is a common reagent for this purpose.

Reaction with NCS: 4-Methylhex-1-ene + NCS → this compound + Succinimide

Table 3: Atom Economy Analysis of Allylic Chlorination using NCS

ReactantMolecular Weight ( g/mol )ProductMolecular Weight ( g/mol )ByproductMolecular Weight ( g/mol )
4-Methylhex-1-ene98.19This compound132.63Succinimide99.09
N-chlorosuccinimide133.53
Total Reactant Mass 231.72 Desired Product Mass 132.63 Total Byproduct Mass 99.09
Atom Economy (%) 57.23%

While the atom economy for the reaction with NCS is lower than with elemental chlorine, it is still more than double that of the Appel reaction. The use of NCS often provides better selectivity and avoids the harsh conditions of high-temperature chlorination. From a green chemistry standpoint, finding a catalytic system that could use a safer chlorine source would be a significant advancement. Some research has shown the use of selenocatalysts to activate NCS for allylic chlorination under mild conditions. researchgate.net

Comparative Analysis and Green Chemistry Considerations

Synthetic RouteKey ReagentsAtom Economy (%)Green Chemistry AdvantagesGreen Chemistry Disadvantages
Appel Reaction PPh₃, CCl₄~25%Mild reaction conditions.Extremely poor atom economy; use of toxic CCl₄; stoichiometric phosphine oxide waste. rsc.orgrsc.org
Direct Chlorination Cl₂~78%High atom economy.Harsh conditions (high temp); low selectivity; hazardous reagent (Cl₂). jove.comlibretexts.org
NCS Chlorination N-chlorosuccinimide~57%Milder conditions; better selectivity than Cl₂.Moderate atom economy; stoichiometric waste (succinimide).

Reactivity and Mechanistic Studies of 4 Chloromethyl Hex 1 Ene

Reactions Involving the Chloromethyl Moiety

Elimination Reactions (E1, E2 Pathways)

Elimination reactions are often in competition with nucleophilic substitutions. For primary alkyl halides like 4-(chloromethyl)hex-1-ene, the bimolecular elimination (E2) mechanism is the most relevant pathway. lumenlearning.compharmaguideline.com The E1 pathway is not favored due to the high energy of the primary carbocation intermediate that would need to form. lumenlearning.com

The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, while the leaving group departs and a double bond is formed. chemistrysteps.commasterorganicchemistry.com This mechanism requires a strong base. lumenlearning.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

For this compound, the alpha-carbon is the CH(_2) of the chloromethyl group, and the beta-carbon is C4. A strong base can abstract the proton from C4, leading to the formation of 4-methylenehex-1-ene.

The competition between S(_N)2 and E2 is a key consideration. Using a strong, sterically hindered base, such as potassium tert-butoxide (KOtBu), will strongly favor the E2 pathway, as the bulky base finds it easier to abstract a proton from the periphery of the molecule than to perform a backside attack on the sterically shielded carbon atom. chemistrysteps.comyoutube.commasterorganicchemistry.com Conversely, a strong but non-bulky nucleophile/base (e.g., NaOH or NaOCH(_3)) will favor the S(_N)2 reaction. libretexts.orgchemistrysteps.com

Table 2: General Conditions Favoring S(_N)2 vs. E2 for Primary Alkyl Halides

FactorFavors S(_N)2Favors E2
Reagent Strong, non-bulky nucleophile (e.g., I, CN, RS)Strong, bulky base (e.g., KOC(CH(_3))(_3))
Substrate Unhindered primary alkyl halideSterically hindered primary alkyl halide
Temperature Lower temperaturesHigher temperatures
Solvent Polar aprotic (e.g., Acetone, DMSO)Less polar solvents can be used

Organometallic Reagent Formation from Chloromethyl Group (e.g., Grignard, Organolithium)

The chloromethyl group can be converted into highly reactive organometallic functionalities, which are powerful nucleophiles in their own right.

Grignard Reagent Formation : this compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether (Et(_2)O) or tetrahydrofuran (B95107) (THF), to yield the corresponding Grignard reagent. quora.combyjus.comsigmaaldrich.com This reaction involves the oxidative insertion of magnesium into the carbon-chlorine bond. adichemistry.com The resulting organomagnesium halide features a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic and basic. byjus.com

Organolithium Reagent Formation : A similar reaction with two equivalents of lithium metal in a hydrocarbon solvent (e.g., pentane) will produce an organolithium reagent. masterorganicchemistry.comsaylor.org Organolithium compounds are even more reactive and basic than their Grignard counterparts due to the greater ionic character of the carbon-lithium bond. wikipedia.org

For both syntheses, it is imperative that the reaction is conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic organometallic reagent. adichemistry.commasterorganicchemistry.com

Reductive Dehalogenation Strategies

Reductive dehalogenation is the process of replacing the halogen atom with a hydrogen atom, effectively converting the alkyl halide to an alkane. Several methods can achieve this transformation for this compound to produce 4-methylhex-1-ene.

One common strategy involves the use of a metal and a proton source, such as zinc metal in acetic acid. Another powerful approach utilizes metal hydrides like lithium aluminum hydride (LiAlH(_4)) as the reducing agent.

An alternative two-step method leverages the organometallic reagents discussed previously. The Grignard or organolithium reagent is first formed and then quenched with a proton source like water. wikipedia.org This process first converts the electrophilic carbon of the alkyl halide into a nucleophilic one, which is then protonated to yield the final reduced product. wikipedia.org

Table 3: Selected Reagents for Reductive Dehalogenation

Reagent(s)Mechanism/TypeProduct from this compound
Zn, CH(_3)COOHMetal-Acid Reduction4-Methylhex-1-ene
LiAlH(_4), then H(_2)OHydride Reduction4-Methylhex-1-ene
1. Mg, Et(_2)O2. H(_2)OVia Grignard Reagent4-Methylhex-1-ene
1. 2Li, Pentane2. H(_2)OVia Organolithium Reagent4-Methylhex-1-ene

Reactions Involving the Alkene Moiety

The terminal double bond in this compound is the principal site for a variety of addition reactions. The π bond is weaker than the σ bond, and its electrons are more exposed, allowing them to act as a nucleophile in the presence of electron-deficient species. wikipedia.orglasalle.edu This reactivity allows for the conversion of the alkene into a wide range of other functional groups.

Electrophilic addition is a fundamental reaction class for alkenes. wikipedia.orglasalle.edu The reaction is initiated by an electrophile (E⁺) that attacks the electron-rich double bond, breaking the π bond and forming a new σ bond. wikipedia.orglibretexts.org This process creates a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻) to form a second σ bond, completing the addition. wikipedia.orglibretexts.orgopenstax.org For an unsymmetrical alkene like this compound, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. wikipedia.orgopenstax.org This rule is explained by the preference for the formation of the more stable carbocation intermediate. openstax.org

Halogenation involves the addition of a halogen molecule, such as bromine (Br₂) or chlorine (Cl₂), across the double bond. The mechanism proceeds through a cyclic halonium ion intermediate. lasalle.edu The π electrons of the alkene attack one atom of the halogen molecule, displacing a halide ion and forming a three-membered ring containing the other halogen atom. lasalle.edu The displaced halide ion then acts as a nucleophile, attacking one of the carbons of the cyclic intermediate from the opposite side (anti-addition), which opens the ring to yield a vicinal dihalide. lasalle.edu In the case of this compound, this reaction would result in the formation of a 1,2-dihaloalkane.

Table 1: Halogenation of this compound

ReactionReagentExpected Major Product
ChlorinationCl₂1,2-dichloro-4-(chloromethyl)hexane
BrominationBr₂1,2-dibromo-4-(chloromethyl)hexane

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. wikipedia.orgmasterorganicchemistry.com The process achieves the net addition of water across the double bond with anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less-substituted carbon. wikipedia.orgmasterorganicchemistry.com

The first step, hydroboration, involves the addition of borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (THF), across the alkene. wikipedia.orgmasterorganicchemistry.comlibretexts.org This is a concerted, stereospecific syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. wikipedia.orgmasterorganicchemistry.comlibretexts.org The boron atom adds to the terminal carbon (C1) of this compound due to both steric and electronic factors, placing the hydrogen on the more substituted carbon (C2).

In the second step, the resulting organoborane intermediate is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). masterorganicchemistry.com This replaces the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry. masterorganicchemistry.com The final product is a primary alcohol.

Table 2: Hydroboration-Oxidation of this compound

StepReagentsExpected Product
1. HydroborationBH₃·THFTri(4-(chloromethyl)hexan-1-yl)borane (Intermediate)
2. OxidationH₂O₂, NaOH4-(Chloromethyl)hexan-1-ol

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), or other oxidizing agents to form an epoxide (also known as an oxirane). organic-chemistry.orgmdpi.com An epoxide is a three-membered ring containing two carbon atoms and one oxygen atom. The reaction involves the transfer of an oxygen atom from the peroxy acid to the alkene in a concerted step. For this compound, epoxidation occurs at the C1-C2 double bond to yield 2-(1-(chloromethyl)butyl)oxirane. Catalytic systems, often employing transition metals like manganese or ruthenium, can also achieve epoxidation using oxidants like hydrogen peroxide. organic-chemistry.orgnih.govresearchgate.net

Cyclopropanation involves the addition of a carbene or carbene-like species to a double bond to form a cyclopropane (B1198618) ring, a three-membered carbon ring. masterorganicchemistry.comxmu.edu.cn A common method is the Simmons-Smith reaction, which utilizes diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple to generate a zinc carbenoid intermediate. This reagent adds to the alkene stereospecifically. google.com Other methods include the use of diazomethane (B1218177) (CH₂N₂) under photolytic or thermal conditions, though this reagent is hazardous. masterorganicchemistry.com The reaction of this compound would produce (2-(chloromethyl)butyl)cyclopropane.

Table 3: Epoxidation and Cyclopropanation of this compound

ReactionTypical ReagentsExpected Major Product
EpoxidationmCPBA2-(1-(chloromethyl)butyl)oxirane
CyclopropanationCH₂I₂, Zn(Cu)(2-(chloromethyl)butyl)cyclopropane

In the presence of a radical initiator, such as peroxides, the addition of certain reagents to alkenes can proceed through a radical chain mechanism. libretexts.org The most notable example is the anti-Markovnikov addition of hydrogen bromide (HBr). libretexts.org

The mechanism is initiated by the homolytic cleavage of the weak O-O bond in the peroxide to form alkoxy radicals. libretexts.org An alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org The bromine radical adds to the terminal carbon (C1) of the this compound double bond. This regioselectivity is favored because it produces the more stable secondary carbon radical at the C2 position. libretexts.org This carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the final product, 1-bromo-4-(chloromethyl)hexane, and regenerating a bromine radical to continue the chain reaction. libretexts.org This radical process is generally not effective for HCl or HI. libretexts.org

Table 4: Radical Addition to this compound

ReactionReagentsRegioselectivityExpected Major Product
HydrobrominationHBr, ROOR (peroxide)Anti-Markovnikov1-bromo-4-(chloromethyl)hexane
Addition of CCl₄CCl₄, ROOR (peroxide)Anti-Markovnikov1,1,1,3-tetrachloro-5-(chloromethyl)heptane

Olefin metathesis (or alkene metathesis) is a reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum (e.g., Schrock's catalysts). wikipedia.orgsigmaaldrich.com For a terminal alkene like this compound, several outcomes are possible:

Self-Metathesis: In the absence of another olefin, the compound can react with itself to produce ethylene (B1197577) gas and a symmetrical internal alkene, 5,6-bis(chloromethyl)dec-5-ene.

Cross-Metathesis (CM): In the presence of a different alkene, a new, unsymmetrical alkene product can be formed. nih.gov This is a powerful tool for C-C bond formation. nih.gov

Cross-coupling reactions are a class of reactions in organic synthesis that involve the coupling of two fragments with the aid of a metal catalyst, most commonly palladium. youtube.commdpi-res.com While the alkyl chloride moiety of this compound could potentially participate in some cross-coupling reactions, the alkene group can also be directly involved. The Mizoroki-Heck reaction, for example, couples alkenes with aryl or vinyl halides. umontreal.ca In such a reaction, this compound could be coupled with an aryl halide (Ar-X) in the presence of a palladium catalyst and a base to form a substituted styrene (B11656) derivative.

Table 5: Olefin Metathesis and Cross-Coupling Reactions of this compound

Reaction TypePartnerCatalyst SystemExpected Product Type
Self-MetathesisSelfGrubbs' Catalyst5,6-bis(chloromethyl)dec-5-ene (+ ethylene)
Cross-MetathesisR-CH=CH₂Grubbs' CatalystNew substituted alkene
Heck ReactionAr-X (Aryl Halide)Pd catalyst, baseAr-CH=CH-CH(CH₂Cl)CH₂CH₃

Electrophilic Addition Reactions

Intramolecular and Cascade Reactions of this compound

The structure of this compound, featuring a terminal double bond and a homoallylic chloride, makes it a prime candidate for intramolecular reactions. The spatial proximity of the nucleophilic alkene and the electrophilic carbon bearing the chlorine atom allows for cyclization under various conditions. These reactions can be initiated through the formation of a cationic, radical, or organometallic intermediate at the C-4 position.

Such intramolecular cyclizations can serve as the first step in a cascade reaction sequence. A cascade reaction, also known as a tandem or domino reaction, involves multiple bond-forming events that occur sequentially in a single pot under the same reaction conditions. nih.gov For this compound, an initial cyclization could generate a reactive intermediate that is trapped by an internal or external reagent, leading to more complex polycyclic or functionalized products without the need to isolate intermediates. nih.govresearchgate.net For instance, a radical-initiated cascade could involve cyclization followed by coupling with another radical species. mdpi.com

Cyclization Pathways

The intramolecular cyclization of this compound can proceed through several pathways, primarily dictated by the reaction mechanism (cationic, radical, or transition-metal-catalyzed). In radical or cationic processes, the molecule can be viewed as a 1,5-diene analogue, where the chloromethyl group acts as the initiator.

The primary cyclization pathways would involve the attack of the C1=C2 double bond onto the reactive center at C4 (or the carbon of the chloromethyl group). This can lead to the formation of either a five-membered or a six-membered ring.

5-Exo Cyclization: Attack by the C1 of the alkene onto the chloromethyl carbon would lead to a five-membered ring. This is often kinetically favored according to Baldwin's rules for ring closure.

6-Endo Cyclization: Attack by the C2 of the alkene would result in a six-membered ring. While sometimes slower, this pathway can be thermodynamically favored.

In radical reactions, the 5-exo cyclization is typically preferred. For example, studies on the cyclization of 1,6-dienes and enynes show a strong preference for the formation of five-membered rings. mdpi.com Cationic cyclizations, such as the Prins reaction, can also be employed, where an acid catalyzes the formation of an oxocarbenium ion that is then attacked by the alkene. nih.gov

The table below illustrates potential cyclization products, though the specific yields and conditions would require experimental validation.

Reaction TypeInitiatorProbable Major Product(s)Ring SizePathway
Radical CyclizationBu₃SnH, AIBN1-methyl-2-methylenecyclopentane55-Exo
Cationic CyclizationLewis Acid (e.g., SnCl₄)1-chloro-2,2-dimethylcyclopentane (after trapping)55-Exo
Cationic CyclizationBrønsted Acid1-methylcyclohexene66-Endo

Rearrangement Reactions

Rearrangement reactions are common in systems capable of forming carbocation intermediates, such as during SN1-type reactions of allylic and homoallylic halides. masterorganicchemistry.com An allylic rearrangement involves the shift of a double bond in an allyl compound. lscollege.ac.in In the case of this compound, ionization of the chloride could form a primary carbocation on the methylene (B1212753) group, which would be highly unstable. It is more likely that a concerted mechanism or a rearrangement of an intermediate would occur.

A potential rearrangement pathway is the SN1' or SN2' mechanism. lscollege.ac.inwikipedia.org In an SN1' reaction, ionization of the chloride would lead to a carbocation intermediate. This cation could be attacked by a nucleophile at the C4 position, leading to a rearranged product where the double bond has shifted.

For example, solvolysis in a nucleophilic solvent (e.g., water) could lead to a mixture of alcohols, including rearranged products. The formation of a more stable secondary carbocation via a hydride shift is a plausible competing pathway that would also result in rearranged products. masterorganicchemistry.com Allylic shifts can be favored when they lead to a more substituted, and therefore more stable, double bond in the final product. masterorganicchemistry.com

Reaction TypeConditionsPossible ProductsKey Feature
SN1' SubstitutionSolvolysis (e.g., H₂O)4-methylhex-5-en-4-olAllylic rearrangement
SN2' SubstitutionStrong NucleophileSubstituted rearranged alkeneConcerted attack and shift
Hydride ShiftAcidic conditionsRearranged carbocation intermediatesFormation of a more stable carbocation

Mechanistic Investigations using Kinetic and Computational Methods

To fully understand the reactivity of this compound, a combination of kinetic experiments and computational modeling would be essential. These methods provide deep insights into reaction mechanisms, transition states, and the factors controlling product selectivity.

Kinetic Analysis: Kinetic studies are crucial for determining reaction rates and elucidating the steps involved in a reaction mechanism. For cyclization reactions, techniques such as laser flash photolysis can be used to study very fast, reversible radical cation cyclizations, allowing for the determination of rate constants for both cyclization and ring-opening. nih.gov For slower reactions, progress can be monitored using techniques like ¹H NMR analysis, which can track the consumption of the starting material and the formation of products over time, often revealing the reaction order. acs.org Comparing the rates of competing reactions (e.g., trapping of an intermediate vs. rearrangement) provides quantitative data on the lifetime and fate of transient species.

The following table shows representative kinetic data from a study on a related alkene radical cation cyclization, illustrating the type of information that can be obtained. nih.gov

ProcessSolventRate Constant (k) at 20 °C (s⁻¹)
CyclizationCH₂Cl₂1.1 x 10¹⁰
Ring OpeningCH₂Cl₂1.5 x 10¹⁰
CyclizationAcetonitrile (B52724)2.1 x 10¹⁰
Ring OpeningAcetonitrile8.8 x 10¹⁰

Computational Methods: Computational chemistry, particularly using Density Functional Theory (DFT) and ab initio methods, is a powerful tool for mapping out potential energy surfaces of reactions. acs.org These methods can be used to:

Model Reactants, Intermediates, and Products: Determine the relative stabilities of different isomers and conformations.

Locate Transition States: Identify the structures and energies of transition states connecting reactants to products, allowing for the calculation of activation energies (ΔG‡). acs.org

Predict Reaction Pathways: By comparing the activation energies for competing pathways (e.g., 5-exo vs. 6-endo cyclization, or cyclization vs. rearrangement), computational models can predict the likely outcome of a reaction and explain observed product ratios. nih.gov

Analyze Electronic Structure: Investigate properties like charge distribution and molecular orbitals to understand the underlying electronic factors that control reactivity. researchgate.net

For this compound, computational studies could clarify whether cyclization proceeds through a concerted or stepwise mechanism, predict the stereochemical outcome of the reaction, and identify the most stable carbocation or radical intermediates that could be formed.

Advanced Applications of 4 Chloromethyl Hex 1 Ene in Polymer Science and Functional Materials

4-(Chloromethyl)hex-1-ene as a Monomer in Polymerization

The presence of both a terminal double bond and a reactive C-Cl bond makes this compound a bifunctional monomer. This duality allows for its use in various polymerization strategies to create polymers with tailored properties.

Specific homopolymerization studies on this compound are not extensively documented in peer-reviewed literature. However, the polymerization behavior can be inferred from studies on its parent compound, 1-hexene (B165129). The homopolymerization of 1-hexene is typically achieved using coordination catalysts, such as Ziegler-Natta or metallocene systems. researchgate.netmdpi.com These catalysts are known for their ability to polymerize α-olefins. For instance, iron(III) complexes activated with ethylaluminum dichloride (EtAlCl₂) have been used to catalyze the polymerization of 1-hexene, yielding low molecular weight, branched poly(1-hexene). mdpi.com

A significant challenge in the homopolymerization of this compound would be the potential for the Lewis acidic catalyst to react with the lone pair of electrons on the chlorine atom of the chloromethyl group. This interaction could lead to catalyst poisoning or deactivation, a common issue when polymerizing functional monomers with coordination catalysts. researchgate.net The formation of different branch types in poly(1-hexene) is explained by the regiochemistry of monomer insertion and the ability of the metal center to migrate along the growing polymer chain. mdpi.com Similar microstructures could be expected for poly(this compound), though the polar chloromethyl group might influence the insertion mechanism and chain-walking behavior. researchgate.net

Table 1: Example of 1-Hexene Homopolymerization Catalyzed by an Iron(III) Complex This table presents data for the polymerization of 1-hexene, the non-functional analogue of this compound, to illustrate typical reaction conditions and outcomes.

Catalyst/Cocatalyst Monomer Eq. Temp. (°C) Activity (g polymer molFe⁻¹ h⁻¹) Mn (Da) PDI
1 /EtAlCl₂ 2000 30 2.83 x 10⁶ 1021 1.19
1 /EtAlCl₂ 2000 40 2.88 x 10⁶ 1035 1.21
1 /EtAlCl₂ 2000 50 3.10 x 10⁶ 1084 1.24

Data sourced from a study on salicylaldimine-iron(III) pre-catalysts. mdpi.com Mn = Number-average molecular weight; PDI = Polydispersity Index.

Copolymerization represents a more viable route for incorporating this compound into polymer chains, allowing for the dilution of the functional group to prevent catalyst deactivation and to precisely control the functional properties of the resulting material.

The design of co-monomer systems involving this compound would likely focus on its copolymerization with non-polar olefins like ethylene (B1197577) or propylene, or with other vinyl monomers. Copolymerization with ethylene, for example, using a titanium(IV) complex with methylaluminoxane (B55162) (MAO) as a cocatalyst, has been shown to be effective for other α-olefins like 1-hexene. rsc.org This approach could yield linear low-density polyethylene (B3416737) (LLDPE) with pendant chloromethyl groups, ready for further functionalization.

Another strategy involves copolymerization with styrenic monomers. While direct data for this compound is unavailable, extensive research on the copolymerization of 4-chloromethyl styrene (B11656) (CMS) with monomers like styrene, methyl methacrylate (B99206) (MMA), and various acrylates using free radical polymerization demonstrates the feasibility of incorporating the chloromethyl functionality into different polymer backbones. researchgate.net

Reactivity ratios (r₁ and r₂) are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same (r₁) or the other (r₂) monomer. These values determine the microstructure of the copolymer, i.e., whether it will be random, alternating, or blocky.

There are no experimentally determined reactivity ratios for this compound in the literature. However, data from analogous systems can provide insight. For instance, in the free radical copolymerization of styrene (M₁) and 1-hexene (M₂), the reactivity ratios were found to be r₁ ~ 25 and r₂ → 0, indicating that a growing polystyrene chain strongly prefers to add another styrene monomer and that 1-hexene is very difficult to incorporate via this mechanism. researchgate.net Conversely, coordination polymerization is more effective. In the copolymerization of ethylene (E) and 1-hexene (HEX) with certain metallocene catalysts, the product of the reactivity ratios (rE * rHEX) is often below 1, indicating a tendency towards random or alternating structures. koreascience.kr For a hypothetical copolymerization of this compound (M₂) with ethylene (M₁), the reactivity would be heavily influenced by the catalyst system chosen, with the polar nature of the chloromethyl group likely reducing its incorporation rate compared to non-functional 1-hexene. nih.gov

Table 2: Example of Reactivity Ratios for a Related Monomer System This table shows reactivity ratios for the copolymerization of Styrene (M₁) and 4-Chloromethyl Styrene (M₂), a monomer with the same reactive group as this compound.

Monomer 1 (M₁) Monomer 2 (M₂) r₁ r₂ Polymerization Method
Styrene 4-Chloromethyl Styrene 0.620 1.120 Free Radical

Data sourced from literature on polystyrene cross-linking studies. The values predict a composition relatively close to that observed experimentally.

Controlled/living polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization are powerful tools for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. acs.orgresearchgate.net

The application of these techniques to non-conjugated α-olefins like this compound is challenging. ATRP is generally not effective for polymerizing alkyl-substituted olefins. acs.org However, the chloromethyl group itself is a potential ATRP initiation site. It is conceivable to use a pre-made polyolefin with terminal unsaturation as a macromonomer and then use the chloromethyl group on another molecule to initiate the ATRP of a different monomer, though this does not involve polymerizing the hexene double bond via ATRP. A more plausible route is the "grafting from" approach, where a copolymer of this compound and a non-interfering comonomer is first synthesized, and the pendant chloromethyl groups are then used as initiation sites for the ATRP of monomers like styrene or acrylates to form graft copolymers. rsc.org

RAFT polymerization is more versatile and has been successfully used for the controlled copolymerization of methyl acrylate (B77674) with 1-alkenes, including 1-hexene. researchgate.net This suggests that a RAFT-mediated copolymerization of an activated monomer (like an acrylate or styrene) with this compound could be feasible. The thiocarbonylthio group of the RAFT agent would control the polymerization, while the chloromethyl functionality would remain intact for subsequent reactions. rsc.orgmdpi.com Ring-Opening Metathesis Polymerization (ROMP) is not directly applicable as this compound is not a cyclic or strained olefin.

Copolymerization with Diverse Monomers

Synthesis of Functionalized Polymers from this compound

The primary advantage of incorporating this compound into a polymer is the introduction of the chloromethyl group, a versatile chemical handle for post-polymerization modification. researchgate.net The benzylic-like reactivity of this group allows for a wide range of nucleophilic substitution reactions to create diverse functional materials. A hypothetical poly(olefin-co-4-(chloromethyl)hex-1-ene) could undergo various transformations.

Drawing analogy from the extensive research on poly(4-chloromethyl styrene) (PCMS), one can predict several modification pathways: researchgate.netresearchgate.net

Amination: Reaction with primary or secondary amines to introduce amino groups, which can alter solubility, provide sites for further conjugation, or impart pH-responsive properties.

Etherification: Reaction with alcohols or phenols to form ether linkages, enabling the attachment of various functional moieties. For example, reacting with glycidol (B123203) can introduce epoxy groups for further cross-linking. mdpi.com

Esterification: Reaction with carboxylate salts to introduce ester functionalities.

Azide (B81097) Substitution: Reaction with sodium azide to convert the chloromethyl group into an azidomethyl group. This is a particularly powerful transformation, as the azide group can participate in highly efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach complex molecules like peptides, sugars, or fluorescent dyes. researchgate.net

Phosphonium (B103445) Salt Formation: Reaction with phosphines to create pendant phosphonium salts, which have applications as phase-transfer catalysts or ionic liquids.

Thiol Attachment: Conversion to a thiol group or reaction with a thiol can be used for subsequent thiol-ene "click" reactions, which are useful for surface modification and hydrogel formation. rsc.org

These modifications allow for the transformation of a relatively simple polyolefin into a high-value functional material with properties tailored for specific applications, such as polymer supports, responsive materials, or biomedical devices. nih.gov

Table 3: Common Post-Polymerization Modification Reactions for the Chloromethyl Group This table outlines potential functionalization reactions based on the known chemistry of the chloromethyl group on polymer backbones like polystyrene.

Reagent Resulting Functional Group Potential Application Reference Analogy
Sodium Azide (NaN₃) Azidomethyl (-CH₂N₃) Click Chemistry, Bioconjugation researchgate.net
Primary/Secondary Amine (R₂NH) Aminomethyl (-CH₂NR₂) pH-Responsive Materials, Metal Chelation researchgate.net
Sodium Phthalimide then Hydrazine Aminomethyl (-CH₂NH₂) Introduction of primary amines researchgate.net
Alcohol/Phenol (ROH) + Base Ether (-CH₂OR) Altering Polarity, Attaching Moieties mdpi.com
Thiouronium Salt then Hydrolysis Thiolmethyl (-CH₂SH) Thiol-ene reactions, Heavy Metal Binding rsc.org

Lack of Sufficient Data for "this compound" in Advanced Polymer Applications

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is insufficient public information to generate a detailed, scientifically accurate article on the advanced applications of the specific chemical compound This compound according to the provided outline.

The requested topics—such as its use in synthesizing side-chain functionalized polymers, polymer brushes, dendritic structures, block copolymers, and cross-linked networks—are well-established areas of polymer science. However, research and development in these fields predominantly feature other functional monomers.

Specifically, the investigation revealed the following:

Limited Polymerization Studies: There is a significant lack of published research detailing the polymerization or copolymerization of this compound itself. As a non-activated terminal alkene, its reactivity in common controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization—which are essential for creating the advanced architectures outlined—is expected to be low compared to activated monomers.

Confusion with a Similar Monomer: The majority of search results for applications involving a "chloromethyl" functional group in polymer synthesis point to 4-chloromethyl styrene (CMS) , also known as 4-vinylbenzyl chloride (VBC). This aromatic monomer is widely used for the exact applications requested because its styrene-based vinyl group is readily polymerizable. The reactive chloromethyl group on poly(CMS) is then used for extensive post-polymerization modifications. While the functional group is similar, the polymer backbone and polymerization behavior are fundamentally different from what would be derived from this compound.

Niche Application in Patents: A US patent google.com describes a derivative, Hexenenyl-(3-Chloromethyl) benzoate, used as a chain transfer agent in the ring-opening polymerization of other monomers like caprolactone. This indicates a potential use for molecules of this type in modifying other polymers, rather than its use as a primary building block for creating the advanced polymer architectures specified in the request.

Due to the strict requirement to focus solely on This compound and the lack of available data on its direct use in the specified advanced polymer science applications, it is not possible to construct the requested article without resorting to speculation or incorrectly applying data from dissimilar compounds.

Therefore, we are unable to fulfill the request as outlined while maintaining the required standards of scientific accuracy and adherence to the specified subject matter. Should you wish to proceed with an article on the analogous and well-documented monomer, 4-chloromethyl styrene , the requested outline could be fully addressed with extensive research findings.

Derivatization Strategies and Synthesis of Novel Compounds from 4 Chloromethyl Hex 1 Ene

Nucleophilic Derivatization to Form Ethers, Esters, and Amines

The primary chloromethyl group in 4-(chloromethyl)hex-1-ene is susceptible to nucleophilic substitution, proceeding likely via an S\textsubscriptN2 mechanism, although an S\textsubscriptN1 pathway can also be involved due to the stability of the potential intermediate allylic carbocation. thieme-connect.demasterorganicchemistry.comlibretexts.org This reactivity allows for the straightforward synthesis of various derivatives such as ethers, esters, and amines.

Ethers: Ether synthesis can be effectively achieved using the Williamson ether synthesis. libretexts.org In this method, an alcohol is converted to its corresponding alkoxide ion using a strong base like sodium hydride (NaH). libretexts.org This alkoxide then acts as a nucleophile, displacing the chloride from this compound. A variety of alcohols, including primary, secondary, and tertiary ones, can be used. libretexts.org Alternatively, milder conditions using silver oxide (Ag₂O) can facilitate the reaction directly between the alcohol and the alkyl halide without pre-forming the alkoxide. libretexts.org

Esters: To form esters, this compound can be reacted with a carboxylate salt. The carboxylate anion, typically generated by deprotonating a carboxylic acid with a suitable base, serves as the nucleophile to displace the chloride ion. This method is a standard procedure for creating ester linkages from alkyl halides.

Amines: The synthesis of amines from this compound can be accomplished through several routes. Direct alkylation of ammonia (B1221849) or a primary/secondary amine is a straightforward approach. libretexts.org However, this method often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to overalkylation. libretexts.org To achieve more controlled synthesis of primary amines, the Gabriel synthesis is a superior alternative. libretexts.orgrsc.org This method involves the alkylation of potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org Another effective method is the use of sodium azide (B81097) to form an alkyl azide, which can then be reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

Derivative ClassGeneral ReactionReagentsReference
EthersR-OH + this compound → R-O-CH₂-(CH(CH₂CH₃)CH=CH₂)1. Strong Base (e.g., NaH) 2. R-OH or Ag₂O, R-OH libretexts.org
EstersR-COOH + this compound → R-COO-CH₂-(CH(CH₂CH₃)CH=CH₂)1. Base 2. R-COOH
Amines (Primary)Phthalimide + this compound → Primary Amine1. Potassium Phthalimide 2. Hydrolysis/Hydrazinolysis libretexts.orgrsc.org
Amines (Primary)NaN₃ + this compound → Primary Amine1. NaN₃ 2. Reduction (e.g., LiAlH₄) libretexts.org

Carbon-Carbon Bond Formation via Organometallic Intermediates

Carbon-carbon bond formation is fundamental to building more complex molecular skeletons. This compound can participate in these reactions either by being converted into an organometallic nucleophile or by acting as an electrophile in coupling reactions. evitachem.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. nobelprize.org this compound can serve as the electrophilic partner in these transformations.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex in the presence of a base. nobelprize.orgmt.comlibretexts.org While aryl and vinyl halides are common substrates, the reaction can also be performed with certain alkyl halides. libretexts.org Coupling this compound with an appropriate organoboron reagent would attach a new organic group at the chloromethyl position. libretexts.orgyonedalabs.com

Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is highly effective for creating carbon-carbon bonds between sp² and sp hybridized carbons. wikipedia.org Adapting this reaction for an sp³ hybridized halide like this compound is possible under specific catalytic conditions, often requiring specialized ligands to facilitate the oxidative addition step. organic-chemistry.org Recent advancements have even led to copper-free Sonogashira protocols that can be performed in water. chemistryviews.org

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide (or triflate) with an alkene. While the classic Heck reaction uses vinyl or aryl halides, variations involving alkyl halides exist.

Coupling ReactionNucleophileElectrophileCatalyst SystemResulting BondReference
Suzuki Organoboron Compound (R'-B(OH)₂)This compound Pd(0) complex, BaseC(sp³)-C(sp²), C(sp³)-C(sp³) mt.comlibretexts.org
Sonogashira Terminal Alkyne (R'-C≡CH)This compound Pd(0) complex, Cu(I) salt, BaseC(sp³)-C(sp) wikipedia.orgorganic-chemistry.org

Alkylation reactions can be approached in two ways with this compound. First, it can act as an alkylating agent, where its electrophilic chloromethyl carbon is attacked by a nucleophile, such as an enolate or an organometallic reagent.

Second, it can be converted into a nucleophilic organometallic reagent. For instance, reaction with magnesium metal would form the corresponding Grignard reagent, 4-(magnesiochloromethyl)hex-1-ene. libretexts.org This Grignard reagent, or a corresponding organolithium reagent, would be a potent nucleophile capable of reacting with a wide range of electrophiles (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. libretexts.orgwhiterose.ac.uk The polarity of the carbon-metal bond makes these reagents strong nucleophiles. libretexts.org

Cycloaddition Reactions and Heterocyclic Synthesis

The dual functionality of this compound provides pathways for constructing cyclic and heterocyclic structures.

The isolated double bond in this compound can participate as the two-π-electron component (dienophile) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. libretexts.orgopenstax.org When reacted with a conjugated diene, a six-membered ring will be formed. libretexts.org The reaction is a concerted process that can create complex cyclic systems with high stereoselectivity. openstax.org

The chloromethyl group is a key functional handle for heterocyclic synthesis. researchgate.net By reacting this compound with a molecule containing two nucleophilic sites (a dinucleophile), a heterocyclic ring can be formed. For example, reaction with a compound containing both an amino and a thiol group (like o-aminothiophenol) could lead to the formation of a thiazepine ring system through sequential nucleophilic substitutions. researchgate.net Similarly, reaction with substituted o-phenylenediamines can be used to construct benzodiazepine-type structures. researchgate.net

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates portions of all starting materials. nih.govfu-berlin.detcichemicals.com This approach saves time and resources compared to traditional linear syntheses. nih.gov

This compound is a suitable candidate for inclusion in MCRs. It can act as the alkyl halide component in established MCRs. For example, in an isocyanide-based MCR like the Ugi or Passerini reaction, the carboxylic acid component could first be alkylated with this compound to form an ester, which then participates in the subsequent condensation steps. nih.gov Alternatively, novel MCRs could be designed where the alkene and the alkyl chloride functionalities react in a programmed sequence of transformations. fu-berlin.decaltech.edu For instance, an initial reaction at the chloride center could be followed by an intramolecular reaction involving the double bond, all within a single pot.

Computational and Theoretical Chemistry Studies of 4 Chloromethyl Hex 1 Ene

Electronic Structure and Conformational Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental to understanding the chemical behavior of 4-(chloromethyl)hex-1-ene. Computational methods are instrumental in elucidating these features.

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum mechanical methods for studying molecules like this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, utilizes the electron density to determine the energy of the system and has become exceedingly popular due to its balance of accuracy and computational cost.

For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can provide accurate predictions of its geometry, electronic properties, and vibrational frequencies. researchgate.netacs.org These calculations are crucial for understanding the molecule's stability and reactivity. rsc.orgacs.org

Illustrative Calculated Electronic Properties of this compound:

Property Calculated Value (Illustrative) Method (Example)
Dipole Moment ~2.1 D B3LYP/6-31G*
HOMO Energy ~-9.5 eV B3LYP/6-31G*
LUMO Energy ~0.5 eV B3LYP/6-31G*

This table is for illustrative purposes and the values are typical for a molecule of this nature.

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the stable isomers (conformers) and determine their relative energies. asianpubs.orgnih.govsemanticscholar.org The rotation around the C3-C4 and C4-C(Cl) bonds is of particular interest.

Computational studies can map the potential energy surface of the molecule by systematically rotating these bonds and calculating the energy at each step. This process reveals the energy minima, which correspond to stable conformers, and the energy barriers between them. For substituted hexenes and chloroalkanes, the relative stability of conformers is often governed by steric hindrance and hyperconjugation effects. utdallas.edumaricopa.edu

Illustrative Relative Energies of this compound Conformers:

Conformer Dihedral Angle (C3-C4-C(Cl)-H) Relative Energy (kcal/mol) (Illustrative)
Anti ~180° 0.00
Gauche 1 ~60° 0.75

This table is for illustrative purposes. The 'Anti' conformer, where the bulky groups are furthest apart, is often the most stable.

Reaction Mechanism Prediction and Energy Profiling

Theoretical chemistry plays a vital role in predicting the pathways of chemical reactions and understanding their kinetics. For this compound, which is an allylic chloride, nucleophilic substitution reactions are of significant interest.

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can locate the TS geometry and calculate its energy. For S_N_2 reactions of allylic halides, the transition state is stabilized by the delocalization of electrons in the allyl group. libretexts.orgopenochem.orglibretexts.orgstackexchange.com

The TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. DFT calculations are frequently used to optimize the geometry of the transition state and the reactants and products, allowing for the determination of the activation energy of the reaction. aip.orgdntb.gov.uanih.gov

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction energetics. Computational models can account for solvent effects through either explicit or implicit methods. Explicit models involve including individual solvent molecules in the calculation, while implicit models represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net

For nucleophilic substitution reactions of allylic chlorides, the solvent can stabilize the charged species (nucleophile and leaving group) and the polar transition state, thereby altering the activation energy. acs.orgchemrxiv.org For instance, polar protic solvents are known to solvate anions effectively, which can influence the rate of S_N_2 reactions. researchgate.net

Illustrative Effect of Solvent on the Activation Energy of an S_N_2 Reaction of this compound:

Solvent Dielectric Constant Calculated Activation Energy (kcal/mol) (Illustrative)
Gas Phase 1 15.0
Dichloromethane 8.9 22.5

This table is for illustrative purposes and shows the general trend of increasing activation energy with solvent polarity for S_N_2 reactions with anionic nucleophiles.

Spectroscopic Property Predictions and Interpretations

Computational methods are invaluable for predicting and interpreting various types of spectra, including NMR and infrared (IR) spectroscopy.

Theoretical calculations of spectroscopic properties can aid in the identification and characterization of this compound. For instance, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.ukstenutz.eulibretexts.org These predicted shifts can be compared with experimental data to confirm the structure of the molecule.

Similarly, the vibrational frequencies of this compound can be calculated using ab initio or DFT methods. nasa.govias.ac.inbluelaze.comresearchgate.net The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be used to assign the peaks in an experimental IR spectrum. spectroscopyonline.com

Illustrative Predicted Vibrational Frequencies for this compound:

Vibrational Mode Calculated Frequency (cm⁻¹) (Illustrative) Typical Experimental Range (cm⁻¹)
=C-H stretch 3080 3010-3095
C=C stretch 1645 1640-1680

This table is for illustrative purposes and shows a selection of characteristic vibrational modes.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, is a standard practice in theoretical chemistry. longdom.org These calculations provide valuable data on the electronic environment of nuclei, helping to interpret experimental spectra. A computational study on this compound would theoretically yield predicted ¹H and ¹³C chemical shifts and spin-spin coupling constants. This data would be presented in tables, often comparing theoretical values to experimental ones to validate the computational model. At present, no such study or corresponding data table for this compound has been published.

Vibrational Frequency Analysis (IR/Raman) for Structural Insights

Theoretical vibrational analysis is used to calculate the infrared (IR) and Raman spectra of a molecule. longdom.org By computing the harmonic frequencies, chemists can assign specific vibrational modes to the peaks observed in experimental spectra, such as C-H stretching, C=C double bond stretching, and C-Cl stretching. This analysis provides fundamental insights into the molecule's structure, bond strengths, and functional groups. A thorough computational analysis of this compound would produce a detailed list of calculated vibrational frequencies and their corresponding assignments. However, the scientific literature does not currently contain a vibrational frequency analysis for this specific compound.

Advanced Analytical Methodologies for Characterization of 4 Chloromethyl Hex 1 Ene and Its Derivatives in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous determination of the molecular structure of 4-(Chloromethyl)hex-1-ene. These techniques probe the atomic and molecular energy levels to generate a unique spectral fingerprint of the compound.

Multidimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. While one-dimensional (1D) NMR provides essential information, complex molecules like derivatives of this compound often produce overcrowded spectra that are difficult to interpret. researchgate.netweebly.com Multidimensional NMR (2D-NMR) resolves this issue by spreading the signals across two frequency axes, revealing correlations between different nuclei. weebly.comslideshare.net

Key 2D-NMR experiments for the structural analysis of this compound and its derivatives include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the vinyl protons of the hex-1-ene moiety and adjacent protons, as well as between the protons on the ethyl group and the methine proton at the chiral center. sdsu.eduresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbon atoms they are attached to. columbia.edu It is highly sensitive and allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its corresponding proton(s) in the ¹H NMR spectrum. columbia.eduuvic.ca

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.educolumbia.edu This is crucial for piecing together the molecular skeleton by connecting fragments that are not directly bonded. For instance, it can show correlations from the methyl protons of the ethyl group to the C4 carbon, confirming the branching point. science.gov

These techniques, when used in combination, allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound and its derivatives. wpmucdn.comethz.ch

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D-NMR Correlations for this compound

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
1CH₂~5.0-5.2~115H-2C-2, C-3
2CH~5.7-5.9~138H-1, H-3C-1, C-3, C-4
3CH₂~2.1-2.3~38H-2, H-4C-2, C-4, C-1'
4CH~2.4-2.6~45H-3, H-5, H-1'C-3, C-5, C-6, C-1'
5CH₂~1.4-1.6~28H-4, H-6C-4, C-6
6CH₃~0.9-1.0~14H-5C-4, C-5
1'CH₂Cl~3.5-3.7~48H-4C-3, C-4

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound and investigating its fragmentation patterns. researchgate.net Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). miamioh.edu This precision allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass. nih.gov

For this compound (C₇H₁₃Cl), HRMS would confirm the molecular formula by matching the experimentally measured exact mass to the theoretical calculated mass. A critical diagnostic feature for chlorine-containing compounds is the presence of a characteristic isotopic pattern. ucalgary.ca Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). chemdictionary.org This results in two molecular ion peaks in the mass spectrum, separated by two m/z units (M⁺ and M+2), with a relative intensity ratio of approximately 3:1. libretexts.orgsavemyexams.comchemguide.co.uk The observation of this pattern is definitive evidence for the presence of a single chlorine atom in the molecule.

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. rsc.orgnih.gov The resulting fragment ions provide valuable information about the molecule's structure. researchgate.net For this compound, characteristic fragmentation pathways would include the loss of a chlorine radical (•Cl) or a chloromethyl radical (•CH₂Cl), and allylic cleavage, which is common for alkenes.

Table 2: Expected HRMS Data for this compound

Ion/FragmentFormulaCalculated Exact Mass (m/z)Key Information
[M]⁺ (with ³⁵Cl)C₇H₁₃³⁵Cl132.0706Molecular ion; confirms elemental composition and presence of one chlorine atom (3:1 ratio). ucalgary.casavemyexams.com
[M+2]⁺ (with ³⁷Cl)C₇H₁₃³⁷Cl134.0676
[M-Cl]⁺C₇H₁₃97.1017Loss of chlorine radical.
[M-C₂H₅]⁺C₅H₈Cl103.0314Loss of ethyl radical from C4.
[M-CH₂Cl]⁺C₆H₁₁83.0861Loss of chloromethyl radical.

Advanced Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. libretexts.org These methods are complementary; IR spectroscopy measures the absorption of infrared radiation by molecules as they vibrate, with strong signals typically observed for polar bonds. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric bonds. northwestern.edu

For this compound, key vibrational modes can be identified to confirm its structure:

C=C Stretch: The carbon-carbon double bond of the hex-1-ene group will give rise to a characteristic stretching vibration. This is typically a strong band in the Raman spectrum and of medium intensity in the IR spectrum.

=C-H and C-H Stretches: Vibrations from the sp²-hybridized carbons of the double bond appear at higher frequencies than those from the sp³-hybridized carbons of the alkyl chain.

C-Cl Stretch: The carbon-chlorine bond stretch is a key diagnostic peak. It typically appears in the fingerprint region of the IR spectrum and is a strong absorption due to the bond's polarity. orientjchem.orgresearchgate.net

Advanced techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, provide higher resolution and sensitivity. The combination of IR and Raman data offers a comprehensive analysis of the functional groups present, confirming the alkene and alkyl chloride moieties within the this compound structure.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
Vinyl (=C-H)C-H Stretch3010 - 3095MediumMedium
Alkyl (C-H)C-H Stretch2850 - 2960StrongStrong
Alkene (C=C)C=C Stretch1640 - 1680MediumStrong
Vinyl (=CH₂)C-H Bend (out-of-plane)~910, ~990StrongWeak
Alkyl Chloride (C-Cl)C-Cl Stretch600 - 800StrongMedium

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatography is a set of laboratory techniques used for the separation of mixtures. vurup.sk For the analysis of this compound, these methods are crucial for assessing purity, quantifying components in a mixture, and separating potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govunt.edu It is the method of choice for the analysis of volatile and thermally stable compounds like this compound and other volatile chlorinated hydrocarbons. usgs.govthermofisher.comrsc.org

In GC, the sample is vaporized and injected into a long, thin capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase coating the column. Less volatile or more interactive compounds travel slower through the column, resulting in different retention times. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint for identification.

GC-MS is particularly useful for:

Purity Assessment: The chromatogram will show a major peak for this compound and smaller peaks for any volatile impurities.

Isomer Separation: Different structural or positional isomers of chlorinated hexenes will likely have slightly different boiling points and polarities, leading to their separation on the GC column. researchgate.netstackexchange.comnih.gov

Quantification: By using appropriate standards, the concentration of this compound in a sample can be accurately determined.

Table 4: Typical GC-MS Parameters for the Analysis of this compound

ParameterTypical Setting
GC ColumnMid-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate (~1 mL/min)
Injection ModeSplit/Splitless, Inlet Temp: 250 °C
Oven ProgramInitial Temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
MS IonizationElectron Ionization (EI) at 70 eV
MS Scan Rangem/z 40-300

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a separation technique where the sample is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. wikipedia.org It is a versatile technique used for the separation, identification, and quantification of compounds. phenomenex.com

For a relatively non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode. jordilabs.comuhplcs.com In RP-HPLC, the stationary phase is non-polar (e.g., silica (B1680970) modified with C8 or C18 alkyl chains), and the mobile phase is a polar solvent mixture, typically water with acetonitrile (B52724) or methanol. hawach.com Non-polar compounds like this compound interact more strongly with the non-polar stationary phase and are retained longer on the column. phenomenex.com

HPLC is primarily used for:

Purity Assessment: It can effectively separate the main compound from non-volatile or less volatile impurities that may not be suitable for GC analysis. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Preparative Separation: HPLC can be scaled up to isolate and purify larger quantities of the target compound from a reaction mixture.

A suitable detector is required to monitor the eluent from the column. Since this compound lacks a strong UV chromophore, a Universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be used. Alternatively, HPLC can be coupled with mass spectrometry (LC-MS) for more sensitive and specific detection. nih.govchromatographyonline.com

Table 5: Illustrative HPLC Conditions for Purity Assessment of this compound

ParameterTypical Setting
ModeReversed-Phase (RP-HPLC)
ColumnC18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size
Mobile PhaseIsocratic or Gradient elution with Acetonitrile/Water mixture
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30 °C)
DetectorRefractive Index Detector (RID) or Mass Spectrometer (MS)

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric purity of this compound is crucial in stereoselective synthesis and pharmaceutical applications. Chiral chromatography is a primary technique for separating enantiomers and quantifying their relative amounts, thus allowing for the calculation of enantiomeric excess (% ee). wikipedia.orgrsc.orglibretexts.org This process relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP) or a chiral selector in the mobile phase. rsc.org

High-performance liquid chromatography (HPLC) is a versatile and widely used method for chiral separations. nih.gov The selection of an appropriate CSP is critical for achieving successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are broadly applicable for a wide range of chiral compounds. For allylic compounds like this compound and its derivatives, columns such as Chiralpak® AD-H or Chiralcel® OD-H have demonstrated effectiveness.

The mobile phase composition, including the choice of organic modifier (e.g., isopropanol, ethanol) and its proportion with a non-polar solvent like hexane, significantly influences the separation. Method development often involves screening different CSPs and mobile phase compositions to optimize resolution and analysis time.

In a typical analysis, a racemic mixture of this compound would be injected into the chiral HPLC system. The two enantiomers will interact differently with the CSP, leading to different retention times. The peak areas of the two enantiomers are then used to calculate the enantiomeric excess using the following formula:

% ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

Gas chromatography (GC) with a chiral capillary column can also be employed for the enantiomeric separation of volatile compounds like this compound. A study on the related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, successfully utilized a cyclodextrin-based chiral stationary phase (Rt-bDEXse) to achieve baseline separation of its enantiomers. nih.gov This approach could be adapted for this compound, given its structural similarities.

The following table illustrates a hypothetical chiral HPLC separation of this compound enantiomers, based on typical results for similar allylic chlorides.

Table 1: Hypothetical Chiral HPLC Separation of this compound Enantiomers

Parameter Value
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 9.8 min

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com While this compound is a liquid at room temperature, its solid derivatives can be analyzed by this method to unambiguously determine their stereochemistry and conformation in the solid state. This is particularly valuable for confirming the absolute configuration of a chiral center, especially when one enantiomer is obtained through stereoselective synthesis or chiral resolution.

The process involves growing a single, high-quality crystal of a derivative of this compound. This can be achieved by derivatizing the parent compound to introduce functionalities that promote crystallization, such as forming a salt with a chiral acid or base, or creating a more complex molecule with polar groups capable of forming a stable crystal lattice.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator used in the refinement of the crystal structure of non-centrosymmetric crystals to establish the absolute configuration. A value close to zero for the correct enantiomer confirms the assigned stereochemistry.

The crystallographic data provides detailed information on bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov

The following table presents hypothetical crystallographic data for a solid derivative of this compound.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Chemical Formula C₁₅H₁₉NO₃Cl
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.56
b (Å) 12.34
c (Å) 15.78
Z 4
R-factor 0.045

Future Directions and Emerging Research Avenues for 4 Chloromethyl Hex 1 Ene

Integration into Bio-inspired and Sustainable Chemical Processes

The increasing demand for environmentally benign chemical processes has spurred interest in bio-inspired and sustainable synthesis. 4-(Chloromethyl)hex-1-ene, derivable from bio-based feedstocks through various chemical transformations, is a candidate for integration into these green chemical workflows.

One promising avenue is its use in the synthesis of sustainable and functional polymers. researchgate.netrsc.org Terpenes and other bio-based alkenes are already being explored for the creation of a wide range of polymers, including polyesters and polycarbonates. researchgate.net The presence of the reactive chloromethyl group and the double bond in this compound allows for its potential use as a monomer or a cross-linking agent in the production of bio-derived polymers with tailored properties. For instance, the alkene moiety can participate in polymerization reactions, while the chloride can be used for post-polymerization modification, introducing functionalities that enhance biodegradability or performance. nih.govchinesechemsoc.org

Inspired by natural processes like the light-driven chloride pump in halorhodopsin, there is potential for designing novel sustainable processes. nih.gov While a direct application for this compound in such systems is speculative, the principles of bio-inspired design could lead to the development of light- or enzyme-driven reactions for its transformation into valuable products, minimizing the reliance on harsh chemical reagents. researchgate.netnih.gov

Table 1: Potential Bio-inspired and Sustainable Applications for this compound

Application AreaPotential Role of this compoundResearch Focus
Sustainable Polymers Monomer, cross-linking agent, precursor for functionalized polymers.Development of polymerization methods for functionalized alkenes, post-polymerization modification techniques.
Bio-based Chemicals Intermediate in the synthesis of fine chemicals and pharmaceuticals from renewable resources.Exploration of catalytic routes from biomass-derived precursors to this compound and its derivatives.
Bio-inspired Catalysis Substrate for novel bio-inspired catalytic systems.Design of artificial enzymes or mimics for the selective transformation of the allylic chloride or alkene group.

Exploration of Novel Catalytic Transformations

The reactivity of the allylic chloride and the alkene group in this compound opens the door to a wide array of novel catalytic transformations, particularly in the realm of carbon-carbon bond formation. mdpi.comnih.govdntb.gov.uasemanticscholar.org

Recent advances in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Negishi couplings, offer significant potential for the functionalization of this compound. researchgate.netrsc.orgst-andrews.ac.ukyoutube.com These reactions would allow for the introduction of a diverse range of substituents at the allylic position, leading to the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals. The development of novel catalyst systems with high activity and selectivity for chloroalkenes will be crucial for this purpose. mdpi.com

Furthermore, the alkene moiety can be targeted by various catalytic reactions. For example, hydroformylation could introduce an aldehyde group, while metathesis could be used to create longer-chain or cyclic compounds. The design of bifunctional catalysts that can selectively activate either the C-Cl bond or the C=C bond would enable highly controlled and efficient synthetic strategies. rsc.org

Catalytic TransformationPotential Product TypeKey Research Area
Suzuki-Miyaura Coupling Aryl- or vinyl-substituted hexenesDevelopment of efficient palladium or nickel catalysts for the cross-coupling of allylic chlorides.
Heck Coupling Functionalized hexadienesOptimization of reaction conditions to control regioselectivity and stereoselectivity.
Carbonylative Coupling Unsaturated ketones and estersExploration of novel catalyst systems for the incorporation of carbon monoxide.
Alkene Metathesis Higher alkenes, cyclic compoundsDesign of ruthenium or molybdenum metathesis catalysts compatible with the allylic chloride functionality.

Advanced Materials for Specialized Applications (e.g., responsive materials, smart polymers)

The unique bifunctionality of this compound makes it an attractive building block for the synthesis of advanced materials with specialized applications, such as responsive or "smart" polymers. researchgate.netsc.edu These materials can change their physical or chemical properties in response to external stimuli like pH, temperature, or light. rsc.org

By incorporating this compound into a polymer backbone, the chloromethyl group can serve as a reactive handle for attaching stimuli-responsive moieties. For example, grafting pH-sensitive amine or carboxylic acid groups, or temperature-responsive poly(N-isopropylacrylamide) (PNIPAM) chains, could impart smart behavior to the resulting material. nih.govscispace.com The alkene groups within the polymer can be utilized for cross-linking, leading to the formation of hydrogels or films with tunable properties. nih.gov

These responsive materials could find applications in various fields, including drug delivery, tissue engineering, and sensors. nih.govtudelft.nl For instance, a hydrogel based on this compound could be designed to release a therapeutic agent in response to a specific physiological trigger.

Chemo-Enzymatic Approaches to this compound Derivatives

Chemo-enzymatic cascades, which combine the advantages of chemical and enzymatic catalysis, offer a powerful strategy for the synthesis of complex molecules with high selectivity and efficiency. scispace.comnih.govmdpi.com This approach is particularly promising for the synthesis of chiral derivatives of this compound.

Enzymes such as lipases, hydrolases, and oxidoreductases could be employed for the stereoselective transformation of functional groups introduced via chemical synthesis. nih.gov For example, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol derived from this compound, yielding enantiomerically pure products. acs.orgwikipedia.orgnih.gov

Furthermore, enzymes could be used to directly act on the this compound molecule. For instance, a dehalogenase could potentially catalyze the conversion of the chloromethyl group to a hydroxymethyl group, offering a green alternative to chemical hydrolysis. nih.gov The development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, could streamline the synthesis of valuable derivatives. scispace.comnih.govrsc.org

Enzymatic ReactionPotential TransformationAdvantage of Chemo-Enzymatic Approach
Kinetic Resolution Separation of enantiomers of derivatives.High enantioselectivity under mild reaction conditions.
Dehalogenation Conversion of the chloromethyl group to a hydroxymethyl group.Environmentally friendly alternative to chemical reagents.
Oxidation/Reduction Introduction of new functional groups at various positions.High regio- and stereoselectivity.

Computational Design of New Reactions and Applications

Computational chemistry and in silico design are becoming increasingly powerful tools for predicting reaction outcomes and designing novel catalysts and materials. researchgate.netmdpi.com These approaches can be applied to accelerate the exploration of the chemical space around this compound.

Density functional theory (DFT) calculations can be used to investigate the reaction mechanisms of various catalytic transformations involving this compound. aip.orgresearchgate.netrsc.orgnih.gov This can provide insights into the transition states and intermediates, helping to rationalize experimental observations and guide the design of more efficient catalysts. For example, computational modeling could be used to predict the regioselectivity and stereoselectivity of a cross-coupling reaction or to design a catalyst with enhanced activity. rsc.orgnih.gov

Molecular modeling can also be employed to predict the properties of polymers and materials derived from this compound. This can aid in the design of materials with specific properties, such as a desired response to a particular stimulus. By screening virtual libraries of monomers and functional groups, computational approaches can help to identify the most promising candidates for experimental synthesis.

Table 2: Computationally Designed Research Directions

Computational MethodApplication to this compound ResearchExpected Outcome
Density Functional Theory (DFT) Mechanistic studies of catalytic reactions.Understanding of reaction pathways, prediction of selectivity, and catalyst design.
Molecular Dynamics (MD) Simulations Prediction of polymer properties and behavior of smart materials.Design of materials with tailored responsiveness and physical properties.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity of derivatives.Identification of promising candidates for pharmaceutical or agrochemical applications.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 4-(Chloromethyl)hex-1-ene with high regioselectivity?

  • Methodological Answer : The compound is typically synthesized via chlorination of hex-1-ene using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under inert conditions (e.g., nitrogen atmosphere). Regioselectivity is achieved by controlling reaction temperature (0–25°C) and stoichiometry. Reaction progress is monitored via gas chromatography-mass spectrometry (GC-MS) to confirm the absence of di- or tri-chlorinated by-products. Purification involves fractional distillation under reduced pressure (40–60°C at 10–20 mmHg) .

Q. How can nucleophilic substitution reactions of the chloromethyl group be optimized for yield and purity?

  • Methodological Answer : Use polar aprotic solvents (e.g., dimethylformamide) to stabilize transition states and enhance nucleophilicity. Potassium iodide (KI) in acetone facilitates Finkelstein reactions, replacing chlorine with iodine. For amine substitutions, employ excess primary amines (e.g., ethylamine) at 50–70°C for 6–12 hours. Post-reaction, aqueous workup (e.g., NaHCO₃ wash) removes acidic by-products, followed by column chromatography (silica gel, hexane/ethyl acetate) .

Q. What purification techniques are effective for isolating this compound from complex mixtures?

  • Methodological Answer : Fractional distillation is preferred due to the compound’s volatility (boiling point ~120–130°C). For trace impurities, recrystallization in chilled hexane or cyclohexane enhances purity. Analytical thin-layer chromatography (TLC) with UV visualization or iodine staining confirms homogeneity .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during functionalization of this compound?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) and bulky bases (e.g., DBU) favor substitution by minimizing β-hydrogen elimination.
  • Solvent Effects : Non-polar solvents (e.g., toluene) disfavor elimination by reducing base solubility.
  • Monitoring : Real-time infrared (IR) spectroscopy tracks C-Cl bond cleavage (600–700 cm⁻¹) to confirm substitution dominance .

Q. What strategies resolve discrepancies in stereochemical outcomes during dihalogenation of the terminal alkene?

  • Methodological Answer :

  • Stereoselective Additions : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for enantioselective bromination.
  • Analytical Validation : Employ nuclear Overhauser effect spectroscopy (NOESY) to determine spatial relationships between halogen atoms and chiral centers. Chiral HPLC with cellulose-based columns separates enantiomers for absolute configuration determination .

Q. How can computational modeling predict reactivity trends in this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for substitution and addition reactions. Key parameters:

  • Electrophilicity Index : Quantifies chloromethyl group reactivity.
  • Frontier Molecular Orbitals : Predict regioselectivity in Diels-Alder reactions. Validate models against experimental kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.